2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RP 170 involves the reaction of 2-nitroimidazole with an appropriate alkylating agent. The process typically includes the following steps:
Nitration: The starting material, imidazole, undergoes nitration to form 2-nitroimidazole.
Alkylation: The 2-nitroimidazole is then reacted with an alkylating agent such as 1-chloro-2-propanol under basic conditions to yield RP 170.
Industrial Production Methods: Industrial production of RP 170 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-Performance Liquid Chromatography (HPLC) is often used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: RP 170 undergoes various chemical reactions, including:
Oxidation: RP 170 can be oxidized to form corresponding oxides.
Reduction: The nitro group in RP 170 can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitroimidazole derivatives
Wissenschaftliche Forschungsanwendungen
RP 170 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential radiosensitizer.
Medicine: Investigated for its potential use in cancer therapy due to its radiosensitizing properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Wirkmechanismus
RP 170 exerts its effects primarily through its radiosensitizing properties. The compound enhances the effects of radiation therapy by increasing the sensitivity of cancer cells to radiation. This is achieved through the formation of reactive oxygen species (ROS) that damage cellular components, leading to cell death. The molecular targets include DNA and various cellular proteins involved in the repair of radiation-induced damage .
Vergleich Mit ähnlichen Verbindungen
Etanidazole: Another nitroimidazole derivative used as a radiosensitizer.
Misonidazole: A well-known radiosensitizer with similar properties to RP 170.
Nimorazole: Used in the treatment of head and neck cancers as a radiosensitizer.
Comparison: RP 170 is unique due to its specific chemical structure, which provides distinct radiosensitizing properties. Compared to etanidazole and misonidazole, RP 170 has shown comparable or superior efficacy in certain experimental models. Its unique structure allows for different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound in cancer research .
Biologische Aktivität
2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol, also known as RP 170, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound's structure features a nitroimidazole moiety, which is known for its pharmacological properties, particularly in the treatment of parasitic infections and as a radiosensitizer in cancer therapy.
- IUPAC Name : this compound
- Molecular Formula : C7H11N3O5
- Molecular Weight : 217.18 g/mol
- CAS Number : 120398-89-2
- InChI Key : DWSFCAKOSWFTCK-UHFFFAOYSA-N
Synthesis
The synthesis of RP 170 typically involves the reaction of 2-nitroimidazole with an alkylating agent such as 1-chloro-2-propanol under basic conditions. The process includes nitration to form 2-nitroimidazole followed by alkylation to yield the final product .
Antiparasitic Activity
RP 170 has been evaluated for its antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. In vitro studies have shown that compounds with a nitroimidazole structure exhibit significant activity against these pathogens. For instance, related compounds have demonstrated efficacy in treating infections caused by Trypanosoma cruzi, which is responsible for Chagas disease .
The biological activity of RP 170 is believed to stem from its ability to generate reactive nitrogen species upon reduction, which can damage cellular components of the parasites. This mechanism is similar to that observed in other nitroimidazole derivatives used in clinical settings .
Case Studies and Research Findings
- Study on Nitroimidazole Derivatives : A comparative study involving various nitroimidazole derivatives highlighted that RP 170 analogs displayed potent activity against Trypanosoma brucei. The study indicated that structural modifications could enhance the bioavailability and efficacy of these compounds .
- Combination Therapies : Research has suggested that RP 170 may be effective when used in combination with other antiparasitic agents. For example, it was found to enhance the efficacy of existing treatments for sleeping sickness when administered alongside suramin in primate models .
- Toxicity and Safety Profile : Preliminary toxicity assessments indicate that while RP 170 exhibits promising biological activity, further studies are needed to evaluate its mutagenicity and long-term safety profile before it can be considered for clinical use .
Table: Summary of Biological Activities
Activity Type | Pathogen/Condition | Efficacy Level | Notes |
---|---|---|---|
Antiparasitic | Trypanosoma brucei | High | Effective in vitro and in primates |
Antiparasitic | Leishmania donovani | Moderate | Requires further optimization |
Radiosensitization | Cancer Cells | Under Study | Potential use in combination therapies |
Eigenschaften
IUPAC Name |
2-[(2-nitroimidazol-1-yl)methoxy]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O5/c11-3-6(4-12)15-5-9-2-1-8-7(9)10(13)14/h1-2,6,11-12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSFCAKOSWFTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152840 | |
Record name | RP 170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120398-89-2 | |
Record name | 2-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120398-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RP 170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120398892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.